molecular formula C10H9NO3 B12166894 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

Cat. No.: B12166894
M. Wt: 191.18 g/mol
InChI Key: VLUHWRUEXBKQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is a heterocyclic compound with a unique structure that combines pyridine and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product .

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyran rings sets it apart from other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4,9H,1-2H3

InChI Key

VLUHWRUEXBKQLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=NC(=O)C12)C

Origin of Product

United States

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